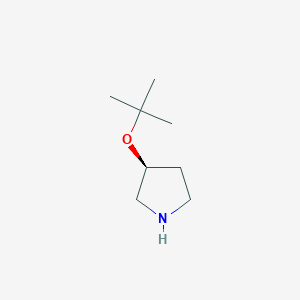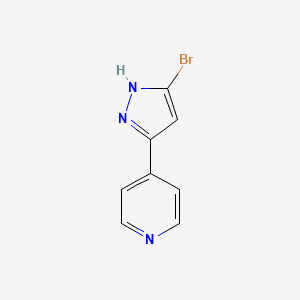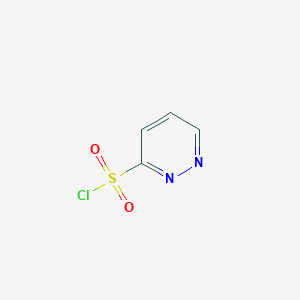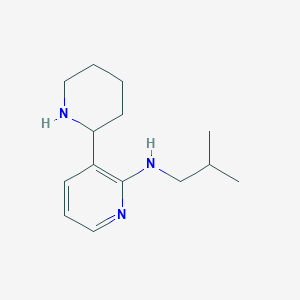
N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine: is an organic compound that features a piperidine ring attached to a pyridine ring, with an isobutyl group substituent. This compound is part of a class of heterocyclic amines, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with piperidine under basic conditions, followed by the introduction of the isobutyl group through alkylation. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: N-oxides of the parent compound.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and pyridine rings allow the compound to fit into binding sites, where it can modulate the activity of the target protein. This modulation can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and are used in similar research applications.
Uniqueness: N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine is unique due to the presence of both the piperidine and isobutyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C14H23N3 |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)-3-piperidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C14H23N3/c1-11(2)10-17-14-12(6-5-9-16-14)13-7-3-4-8-15-13/h5-6,9,11,13,15H,3-4,7-8,10H2,1-2H3,(H,16,17) |
Clave InChI |
MMJOHVDPQJTHNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC1=C(C=CC=N1)C2CCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




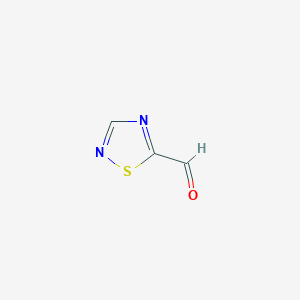
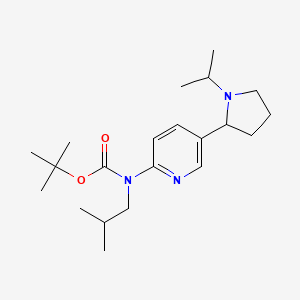
![Ethyl 4-oxo-5,10-dihydropyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylate](/img/structure/B15060096.png)
![1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B15060102.png)


![tert-butyl 3-[(R)-(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B15060124.png)
![tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15060132.png)
